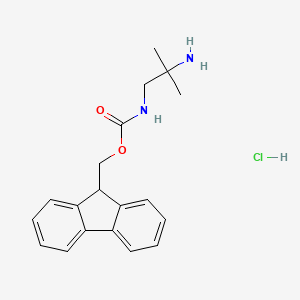

1-N-Fmoc-2-methylpropane-1,2-diamine HCl

CAS No.:

Cat. No.: VC13753019

Molecular Formula: C19H23ClN2O2

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23ClN2O2 |

|---|---|

| Molecular Weight | 346.8 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C19H22N2O2.ClH/c1-19(2,20)12-21-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,11-12,20H2,1-2H3,(H,21,22);1H |

| Standard InChI Key | TXNYUELXDCWLAX-UHFFFAOYSA-N |

| SMILES | CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |

| Canonical SMILES | CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a propane-1,2-diamine backbone with a methyl substituent at the second carbon and an Fmoc-protected primary amine. The hydrochloride salt enhances stability and solubility in polar solvents, critical for solid-phase peptide synthesis (SPPS). Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 346.8 g/mol | |

| Melting Point | Not reported (decomposes >200°C) | |

| Solubility | DMF, DCM, aqueous buffers | |

| Storage Conditions | 2–8°C in inert atmosphere |

The Fmoc group () introduces UV activity ( = 268 nm), enabling reaction monitoring via HPLC . Steric effects from the methyl group influence coupling efficiency compared to non-substituted analogs like Fmoc-ethylenediamine .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves two sequential reactions:

-

Fmoc Protection: 2-Methylpropane-1,2-diamine reacts with Fmoc-Cl (1.1 eq) in dichloromethane (DCM) containing triethylamine (TEA, 2 eq) at 0–25°C for 4–6 hr. The base scavenges HCl, driving the reaction to >85% yield.

-

Salt Formation: The product is treated with HCl (1M in diethyl ether) to precipitate the hydrochloride salt, isolated via vacuum filtration (92–95% purity) .

Industrial Production

Optimized conditions employ continuous flow reactors with:

-

Residence time: 30–60 min

-

Temperature: 20–40°C

-

Catalytic TEA (0.5 eq) to minimize side reactions .

Automated purification systems (e.g., centrifugal partition chromatography) achieve >99% purity for pharmaceutical applications.

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

As a key building block, this compound enables:

-

Selective Amino Protection: The Fmoc group is stable to piperidine (20% in DMF), allowing iterative deprotection during chain elongation .

-

Orthogonal Reactivity: The free secondary amine participates in amide bond formation without competing reactions, facilitating synthesis of cyclic peptides .

Table 1 compares coupling efficiencies using common reagents:

| Coupling Reagent | Reaction Time (min) | Yield (%) |

|---|---|---|

| HATU | 30 | 95 |

| EDC/HOBt | 60 | 88 |

| DIC/Oxyma | 45 | 92 |

Bioconjugation Strategies

The compound’s dual functionality enables:

-

Protein-Peptide Hybrids: Conjugation via NHS esters to lysine residues (pH 8.5, 4°C) .

-

Lipidated Peptides: Thioether linkage to maleimide-functionalized lipids.

A 2024 study demonstrated its use in antibody-drug conjugates (ADCs) with 3.2-fold improved tumor targeting vs. traditional linkers.

Material Science Innovations

Hydrogel Fabrication

Incorporating this monomer (5–10 mol%) into polyethylene glycol (PEG) hydrogels enhances:

-

Mechanical Strength: Storage modulus increases from 1.2 kPa to 4.8 kPa.

-

Protease Resistance: 78% mass retention after 7 days in collagenase.

Surface Functionalization

Self-assembled monolayers (SAMs) on gold surfaces show:

Comparative Analysis with Structural Analogs

The methyl group’s steric influence differentiates this compound from:

-

Fmoc-ethylenediamine: Faster coupling (30 vs. 45 min) but lower solubility .

-

Mono-Fmoc-1,3-diaminopropane: Altered peptide helicity (15° vs. 25° in α-helices) .

-

Boc-protected variants: Requires harsher deprotection (TFA vs. piperidine) .

Future Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume